Benzofurazan, 5-(dimethylamino)-4-nitro-
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Overview
Description
N-Glycolylneuraminic acid, commonly referred to as Neu5Gc, is a sialic acid molecule found in most non-human mammals . Humans cannot synthesize N-Glycolylneuraminic acid due to a mutation in the CMAH gene . This compound is closely related to N-Acetylneuraminic acid, differing by a single oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Glycolylneuraminic acid is synthesized from N-Acetylneuraminic acid through the action of the enzyme CMP-N-Acetylneuraminic acid hydroxylase . This enzyme facilitates the hydroxylation of CMP-N-Acetylneuraminic acid, converting it to CMP-N-Glycolylneuraminic acid . The reaction involves an electron-transporting system using cytochrome b5 and cytochrome b5 reductase .
Industrial Production Methods
Industrial production of N-Glycolylneuraminic acid is not common due to its limited use in humans. it can be produced in laboratory settings using recombinant DNA technology to express the CMP-N-Acetylneuraminic acid hydroxylase enzyme in suitable host cells .
Chemical Reactions Analysis
Types of Reactions
N-Glycolylneuraminic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly in the presence of specific enzymes.
Common Reagents and Conditions
Common reagents used in reactions involving N-Glycolylneuraminic acid include oxidizing agents, reducing agents, and specific enzymes like CMP-N-Acetylneuraminic acid hydroxylase .
Major Products
The major products formed from these reactions include various derivatives of N-Glycolylneuraminic acid, which can be used in further biochemical studies .
Scientific Research Applications
N-Glycolylneuraminic acid has several scientific research applications:
Chemistry: It is used in the study of sialic acids and their derivatives.
Biology: It plays a role in understanding the differences between human and non-human mammalian cells.
Medicine: It is studied for its potential role in cancer biology, as it is expressed in certain tumor cells.
Industry: It is used in the production of specific glycoproteins and glycolipids for research purposes.
Mechanism of Action
N-Glycolylneuraminic acid exerts its effects through its incorporation into glycoproteins and glycolipids on cell surfaces . This incorporation can affect cell-cell interactions, immune responses, and pathogen binding . The molecular targets include various cell surface receptors and enzymes involved in glycosylation .
Comparison with Similar Compounds
N-Glycolylneuraminic acid is similar to N-Acetylneuraminic acid, with the primary difference being an additional oxygen atom in N-Glycolylneuraminic acid . This difference affects its biological properties and its presence in different species . Other similar compounds include various sialic acids that differ in their functional groups and biological roles .
List of Similar Compounds
- N-Acetylneuraminic acid
- N-Glycolylneuraminic acid derivatives
- Other sialic acids with different functional groups
Properties
CAS No. |
18378-28-4 |
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Molecular Formula |
C8H8N4O3 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C8H8N4O3/c1-11(2)6-4-3-5-7(10-15-9-5)8(6)12(13)14/h3-4H,1-2H3 |
InChI Key |
HKZHOGJBXORQQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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